molecular formula C18H17NO2S B2384663 3-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide CAS No. 866144-22-1

3-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide

Cat. No.: B2384663
CAS No.: 866144-22-1
M. Wt: 311.4
InChI Key: CZJSUVDDVPIJQA-UHFFFAOYSA-N
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Description

3-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide is a synthetic organic compound featuring a benzamide moiety linked to a thiochromenone scaffold. The molecule contains a 3-methyl substituent on the benzene ring and a 6-methyl group on the thiochromenone core. Its molecular formula is inferred as C₁₈H₁₇NO₂S (based on analogs), with a molecular weight of approximately 311.4 g/mol .

Properties

IUPAC Name

3-methyl-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-11-4-3-5-13(8-11)18(21)19-15-10-22-16-7-6-12(2)9-14(16)17(15)20/h3-9,15H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJSUVDDVPIJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CSC3=C(C2=O)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiochromenyl intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The final step involves the coupling of the thiochromenyl intermediate with a benzenecarboxamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiochromenyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiochromenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties

Research has indicated that 3-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide exhibits promising anticancer activity. It has been shown to:

  • Induce Apoptosis : The compound promotes programmed cell death in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), by modulating apoptotic pathways .
  • Cell Cycle Arrest : It causes cell cycle arrest at the S-phase, inhibiting the proliferation of cancer cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness against:

  • Gram-positive bacteria such as Staphylococcus aureus.
  • Gram-negative bacteria such as Escherichia coli.

These properties suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anticancer Study : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in HepG2 cells, with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
  • Antimicrobial Study : A comparative study against standard antibiotics showed that the compound had comparable or superior activity against certain bacterial strains, suggesting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

4-Methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide (CAS 692738-26-4)

  • Structural Difference : The methyl group on the benzene ring is at the para position (4-methyl) instead of the meta position (3-methyl).
  • Molecular Formula: C₁₈H₁₇NO₂S.
  • Molecular Weight : 311.4 g/mol.
  • Purity : ≥95% (discontinued product).
  • Implications : The positional isomerism may alter steric and electronic interactions, affecting binding affinity in biological targets.

2,4-Dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide (CAS 383146-35-8)

  • Structural Difference : Two chlorine atoms replace methyl groups at the 2 and 4 positions on the benzene ring.
  • Molecular Formula: C₁₇H₁₃Cl₂NO₂S.
  • Molecular Weight : 366.3 g/mol.
  • Purity : ≥95% (discontinued product).

3,4-Dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide (CAS 383146-49-4)

  • Structural Difference : Chlorine atoms at the 3 and 4 positions on the benzene ring.
  • Molecular Formula: C₁₇H₁₃Cl₂NO₂S.
  • Molecular Weight : 366.3 g/mol.
  • Applications : Marketed for medicinal purposes, suggesting enhanced bioactivity over methyl-substituted analogs .

Comparative Data Table

Property Target Compound 4-Methyl Analog 2,4-Dichloro Analog 3,4-Dichloro Analog
CAS Number Not Provided 692738-26-4 383146-35-8 383146-49-4
Molecular Formula C₁₈H₁₇NO₂S (inferred) C₁₈H₁₇NO₂S C₁₇H₁₃Cl₂NO₂S C₁₇H₁₃Cl₂NO₂S
Molecular Weight (g/mol) ~311.4 311.4 366.3 366.3
Substituents 3-methyl (benzene) 4-methyl (benzene) 2,4-dichloro (benzene) 3,4-dichloro (benzene)
Purity Not Available ≥95% ≥95% Not Provided
Commercial Status Not Listed Discontinued Discontinued Available (Medicinal Use)
Safety Considerations Not Available Standard Lab Handling Hazardous (chlorinated) Medicinal (Controlled Use)

Key Findings and Implications

Substituent Effects: Methyl Groups: Electron-donating methyl substituents (e.g., 3-methyl or 4-methyl) may improve solubility but reduce metabolic stability compared to chlorinated analogs.

Structural-Activity Relationships :

  • The 3,4-dichloro analog’s medicinal use suggests that halogenation at specific positions enhances target binding or pharmacokinetic properties .
  • Positional isomerism (3-methyl vs. 4-methyl) could influence conformational flexibility, impacting interactions with biological targets.

Commercial Viability :

  • Methyl-substituted analogs (e.g., CAS 692738-26-4) are discontinued, possibly due to inferior performance in preliminary studies.
  • Chlorinated derivatives remain relevant in drug discovery pipelines due to their bioactivity .

Biological Activity

3-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide is a chemical compound with potential biological activities that have garnered attention in scientific research. This article delves into its biological properties, synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C18H17NO2SC_{18}H_{17}NO_2S and a molecular weight of approximately 311.4 g/mol. Its unique structure includes a thiochromenyl moiety linked to a benzenecarboxamide, which is believed to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Thiochromenyl Intermediate : This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Coupling Reaction : The thiochromenyl intermediate is coupled with a benzenecarboxamide derivative using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thiochromene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in combating infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the compound interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. For example, certain thiochromene derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and death.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with enzymes or receptors within cells, altering their activity and leading to therapeutic effects. Specifically, it may inhibit enzymes involved in cellular metabolism or modulate receptor activity linked to disease processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiochromene derivatives:

StudyFindings
Antimicrobial Activity Demonstrated inhibition of bacterial growth against strains like E. coli and S. aureus.
Anticancer Effects Induced apoptosis in breast cancer cell lines; mechanisms include activation of caspases and downregulation of anti-apoptotic proteins .
Mechanistic Insights Suggested interactions with specific protein targets leading to altered signaling pathways associated with cell survival.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide?

  • Methodological Answer : The synthesis typically involves coupling a substituted thiochromenone intermediate with a 3-methylbenzoic acid derivative. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF, THF).
  • Heterocyclic core preparation : Construct the thiochromenone moiety via cyclization of thiourea derivatives or thio-Michael addition reactions.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at 3- and 6-positions, carbonyl signals at ~170-175 ppm).
  • IR : Identify key functional groups (amide C=O stretch ~1650 cm1^{-1}, thiochromenone C=O ~1680 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorogenic substrates or colorimetric assays (e.g., protease or kinase targets).
  • Cellular assays : Test cytotoxicity (MTT assay) or apoptosis (flow cytometry) in relevant cell lines.
  • Target validation : Pair with siRNA knockdown or CRISPR-Cas9 models to confirm mechanism .

Advanced Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer :

  • Re-dock with refined parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.
  • Co-crystallization : Use X-ray crystallography (SHELX refinement ) to obtain ligand-protein interaction maps.
  • Binding kinetics : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and entropy contributions.

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing.
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps.
  • Process control : Use inline FTIR or HPLC monitoring to track reaction progress and minimize byproducts .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations.
  • Salt formation : Convert the free base to a hydrochloride or sodium salt.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility temporarily .

Q. What computational tools are recommended for modeling structure-activity relationships (SAR)?

  • Methodological Answer :

  • QSAR modeling : Utilize Gaussian or Schrödinger Suite for electronic descriptor calculations.
  • Molecular dynamics : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess stability.
  • ADMET prediction : Employ SwissADME or pkCSM for bioavailability and toxicity profiling.

Q. How should researchers validate the role of the thiochromenone core in biological activity?

  • Methodological Answer :

  • Analog synthesis : Replace the sulfur atom with oxygen (chromenone) or selenium and compare activity.
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding motifs.
  • Mutagenesis studies : Modify binding pockets in target proteins to assess interaction dependencies .

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